molecular formula C18H12FN3O3S B4308749 2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE

2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE

Cat. No.: B4308749
M. Wt: 369.4 g/mol
InChI Key: OCQCPHDQYKDGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE is a complex organic compound with a unique structure that includes a fluorophenyl group, a furan ring, and a thiopyrano[2,3-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, furfural, and thiopyran derivatives. The synthetic route may involve:

    Condensation Reactions: Initial steps may include the condensation of 4-fluoroaniline with furfural to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with thiopyran derivatives under acidic or basic conditions to form the thiopyrano[2,3-c]pyrrole core.

    Functional Group Transformations:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiopyrano[2,3-c]pyrrole core.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The amino and fluorophenyl groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Oxidized derivatives with modified furan and thiopyrano[2,3-c]pyrrole rings.

    Reduction Products: Reduced forms with alcohol or alkane groups.

    Substitution Products: Derivatives with substituted amino or fluorophenyl groups.

Scientific Research Applications

2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl and furan rings may interact with biological receptors or enzymes, leading to modulation of their activity. The thiopyrano[2,3-c]pyrrole core may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-(4-chlorophenyl)-4-(2-furyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile
  • 2-amino-6-(4-bromophenyl)-4-(2-furyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile

Uniqueness

The presence of the fluorophenyl group in 2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE imparts unique electronic properties, making it distinct from its chlorophenyl and bromophenyl analogs

Properties

IUPAC Name

2-amino-6-(4-fluorophenyl)-4-(furan-2-yl)-5,7-dioxo-4a,7a-dihydro-4H-thiopyrano[2,3-c]pyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3S/c19-9-3-5-10(6-4-9)22-17(23)14-13(12-2-1-7-25-12)11(8-20)16(21)26-15(14)18(22)24/h1-7,13-15H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQCPHDQYKDGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)SC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE
Reactant of Route 3
2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE
Reactant of Route 4
2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE
Reactant of Route 5
2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE
Reactant of Route 6
2-AMINO-6-(4-FLUOROPHENYL)-4-(2-FURYL)-5,7-DIOXO-4,4A,5,6,7,7A-HEXAHYDROTHIOPYRANO[2,3-C]PYRROL-3-YL CYANIDE

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